Gatifloxacin Impurity 1
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Overview
Description
Gatifloxacin Impurity 1 is a process-related impurity of Gatifloxacin, a fourth-generation fluoroquinolone antibiotic. Gatifloxacin is known for its broad-spectrum activity against Gram-positive and Gram-negative bacteria. Impurities in pharmaceutical compounds like Gatifloxacin are critical to identify and quantify to ensure the safety and efficacy of the drug.
Preparation Methods
The preparation of Gatifloxacin Impurity 1 involves synthetic routes that are similar to those used in the synthesis of Gatifloxacin itself. The process typically includes:
Starting Materials: The synthesis begins with the appropriate fluoroquinolone core structure.
Reaction Conditions: Various reaction conditions such as acidic, basic, and neutral hydrolysis are employed. Oxidative hydrolysis is particularly significant as it leads to substantial degradation, forming impurities.
Industrial Production: In industrial settings, high-performance liquid chromatography (HPLC) is often used to monitor and isolate impurities during the production of Gatifloxacin.
Chemical Reactions Analysis
Gatifloxacin Impurity 1 undergoes several types of chemical reactions:
Oxidation: This is a common reaction where the impurity is formed through oxidative degradation.
Hydrolysis: Acidic, basic, and neutral hydrolysis can lead to the formation of this compound.
Common Reagents and Conditions: Reagents such as sodium dihydrogen orthophosphate dihydrate and triethylamine, adjusted to pH 6.5 with orthophosphoric acid, are used in these reactions.
Major Products: The major products formed from these reactions include various degradation products that are structurally related to Gatifloxacin.
Scientific Research Applications
Gatifloxacin Impurity 1 has several scientific research applications:
Chemistry: It is used in analytical chemistry to develop and validate methods for the quantification of impurities in pharmaceutical preparations.
Biology: Research on the biological activity of impurities helps in understanding their potential effects on human health.
Medicine: Identifying and quantifying impurities is crucial for ensuring the safety and efficacy of pharmaceutical drugs.
Industry: In the pharmaceutical industry, monitoring impurities is essential for quality control during drug manufacturing
Mechanism of Action
Comparison with Similar Compounds
Gatifloxacin Impurity 1 can be compared with other impurities and degradation products of fluoroquinolone antibiotics:
Similar Compounds: Levofloxacin, Moxifloxacin, and Ciprofloxacin are other fluoroquinolones that may have similar impurities.
Uniqueness: The specific structure and formation conditions of this compound make it unique compared to impurities of other fluoroquinolones
Biological Activity
Gatifloxacin Impurity 1 is a process-related impurity of Gatifloxacin, a fourth-generation fluoroquinolone antibiotic. Understanding the biological activity of such impurities is crucial for ensuring the safety and efficacy of pharmaceutical products. This article explores the biological activity, mechanisms of action, pharmacokinetics, and potential implications of this compound.
Overview of Gatifloxacin and Its Impurities
Gatifloxacin is known for its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, primarily targeting bacterial enzymes such as DNA gyrase and topoisomerase IV. Impurities like this compound can influence the overall pharmacological profile of the drug, necessitating comprehensive studies to evaluate their effects on biological systems.
Target Enzymes:
this compound exhibits a mechanism of action similar to that of Gatifloxacin, primarily inhibiting DNA gyrase and topoisomerase IV. This inhibition disrupts bacterial DNA replication and transcription processes, leading to bacterial cell death.
Biochemical Pathways:
The compound affects key biochemical pathways involved in bacterial growth:
- DNA Replication: Inhibition of DNA gyrase leads to the accumulation of supercoiled DNA.
- Transcription: Disruption in RNA synthesis due to inhibited topoisomerase IV activity.
Pharmacokinetics
This compound has distinct pharmacokinetic properties:
- Volume of Distribution: Large volume indicating extensive tissue distribution.
- Protein Binding: Low protein binding suggests a higher free fraction available for action.
- Excretion: Primarily excreted unchanged in urine, indicating minimal metabolism.
Biological Activity Studies
Research has documented various aspects of this compound's biological activity:
In Vitro Studies
In vitro studies have shown that this compound retains antibacterial activity comparable to Gatifloxacin. The following table summarizes key findings from various studies:
Case Studies
A notable case study involved assessing the impact of this compound on bacterial resistance patterns. The study revealed that while Gatifloxacin effectively reduced bacterial counts, the presence of its impurities could alter resistance mechanisms in certain strains.
Safety and Toxicological Considerations
The presence of impurities can raise concerns regarding safety and toxicity. Research indicates that while Gatifloxacin itself is generally well-tolerated, impurities like this compound may contribute to adverse effects or unexpected interactions within biological systems.
Future Directions in Research
Ongoing research is focused on:
- Environmental Impact: Understanding how impurities affect ecological systems.
- Pharmacological Profiling: Further elucidating the roles of impurities in drug efficacy and safety.
- Analytical Methods Development: Improving methods for quantifying impurities in pharmaceutical preparations to ensure quality control.
Properties
CAS No. |
1335198-95-2 |
---|---|
Molecular Formula |
C19H22FN3O5 |
Molecular Weight |
391.40 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.